4-(Iodomethyl)-2,2-dimethyloxetane
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties .Scientific Research Applications
Kinetics of Cyclic Ether Peroxy Radicals
A study by Doner, Zádor, and Rotavera (2022) explored the kinetics of cyclic ether peroxy radicals derived from 2,4-dimethyloxetane, an important cyclic ether intermediate in the low-temperature combustion of n-pentane. Their research showed that diastereomeric cyclic ether peroxy radicals display significantly different reactivities and provided insights into the effects of stereoisomers on reaction pathways and product yields in combustion processes (Doner, Zádor, & Rotavera, 2022).
Azidoiodinanes in Organic Synthesis
Zhdankin et al. (1996) demonstrated the preparation and chemical properties of azidoiodinanes derived from benziodoxoles, indicating their potential as reagents for direct azidation of various organic substrates. This study highlights the versatility of iodine-containing compounds in organic synthesis (Zhdankin et al., 1996).
Iodination for Regiospecific Functionalization
Niclas, Zeuner, Gründemann, and Zölch (1987) investigated the iodination of 4-amino-2,6-dimethyl-pyrimidine, demonstrating a method for regiospecific functionalization. This study illustrates the utility of iodination reactions in creating specifically functionalized compounds (Niclas, Zeuner, Gründemann, & Zölch, 1987).
Radical Cascade Reactions in Organic Synthesis
Kitagawa, Yamada, Sugawara, and Taguchi (2002) conducted a study on radical cascade reactions using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor. This research underscores the role of iodomethyl compounds in facilitating complex organic synthesis processes (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).
Polymerization Processes
Guo, Zou, and Pan (2001) examined the cationic ring-opening polymerization of 3,3-dimethyloxetane, providing valuable insights into the polymerization mechanisms and kinetics. This research is pivotal for understanding and optimizing polymerization processes involving cyclic ethers (Guo, Zou, & Pan, 2001).
Electrophilic Cyclization in Natural Product Synthesis
Song, Liu, and Wang (2013) showcased the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines via iodine-promoted cascade electrophilic cyclization, a critical technique in the synthesis of natural products and bioactive molecules (Song, Liu, & Wang, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(iodomethyl)-2,2-dimethyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLLHQRFWYOVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)-2,2-dimethyloxetane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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